2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide

Description

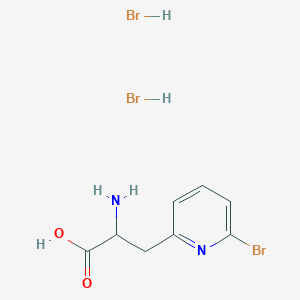

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide (C₈H₁₁Br₃N₂O₂; MW 406.90 g/mol) is a brominated amino acid derivative characterized by a pyridine ring substituted with bromine at the 2-position and an alanine backbone. The dihydrobromide salt enhances its stability and solubility compared to the free base form (C₈H₉BrN₂O₂; MW 245.07 g/mol) .

Properties

IUPAC Name |

2-amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2.2BrH/c9-7-3-1-2-5(11-7)4-6(10)8(12)13;;/h1-3,6H,4,10H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSFBTHVGOBJTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CC(C(=O)O)N.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide typically involves the following steps:

Starting Material: The synthesis begins with 2-Amino-6-bromopyridine.

Reaction with Epichlorohydrin: 2-Amino-6-bromopyridine is reacted with epichlorohydrin to form an intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed to yield 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid.

Formation of Dihydrobromide Salt: Finally, the propanoic acid derivative is treated with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The amino and propanoic acid groups can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Various substituted pyridine derivatives.

Oxidation Products: Oxidized forms of the amino and propanoic acid groups.

Reduction Products: Reduced forms of the amino and propanoic acid groups.

Scientific Research Applications

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.

Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Positional Isomers: Bromopyridine Substitution Patterns

- 2-Amino-3-(6-bromopyridin-3-yl)propanoic Acid (CAS: 32938-58-2): The bromine atom is located at the 3-position of the pyridine ring instead of the 2-position. Key Difference: Positional isomerism alters electronic properties and steric interactions. The 3-bromo derivative may exhibit distinct reactivity in coupling reactions or binding to biological targets compared to the 2-bromo analogue .

Halogenated Amino Acids with Heterocyclic Moieties

- 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic Acid (5-Bromotryptophan): Contains a brominated indole ring instead of pyridine. Biological Relevance: Indole derivatives are precursors to neurotransmitters (e.g., serotonin) and exhibit neuroactivity. Bromination may enhance binding to proteins or enzymes .

- 2-Amino-3-(thiophen-2-yl)propanoic Acid: Replaces pyridine with a thiophene ring. Functional Impact: Thiophene’s sulfur atom introduces different electronic and solubility properties. This compound has been studied in biocatalytic transformations, highlighting its utility in asymmetric synthesis .

Salt Forms and Physicochemical Properties

- Dihydrobromide vs. Hydrochloride Salts :

- Example: (6-Bromo-N-piperidin-3-ylpyridin-2-amine) hydrochloride (CAS: 1185319-74-7) .

- Key Insight : Dihydrobromide salts (e.g., the target compound) generally have higher molecular weights and may exhibit different crystallization behaviors compared to hydrochlorides. Bromide counterions can influence solubility in polar solvents .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Salt Form |

|---|---|---|---|---|

| Target Compound | C₈H₁₁Br₃N₂O₂ | 406.90 | Pyridine-2 | Dihydrobromide |

| 2-Amino-3-(6-bromopyridin-3-yl)propanoic Acid | C₈H₉BrN₂O₂ | 245.07 | Pyridine-3 | Free Base |

| 5-Bromotryptophan | C₁₁H₁₀BrN₂O₂ | 282.11 | Indole-5 | Free Acid |

| (6-Bromo-N-piperidin-3-ylpyridin-2-amine) HCl | C₁₀H₁₅ClBrN₃ | 292.61 | Pyridine-2 | Hydrochloride |

Biological Activity

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide (CAS: 2411195-51-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a brominated pyridine moiety, which is known to enhance biological activity through various mechanisms. The molecular formula is , and it has a molecular weight of approximately 294.99 g/mol.

The biological activity of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The presence of the bromine atom may enhance binding affinity to specific receptors, potentially affecting neurotransmitter systems.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, suggesting potential applications in treating infections.

Case Studies

- Anticancer Activity : A study investigated the effects of brominated pyridine derivatives on cancer cell lines. Results indicated that compounds similar to 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid dihydrobromide exhibited significant cytotoxic effects against various cancer cell lines, suggesting a potential role as an anticancer agent.

- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve neuronal survival.

Pharmacological Studies

A pharmacological study assessed the compound's effects on neurotransmitter release in vitro. The results indicated that it could modulate the release of dopamine and serotonin, which are critical in mood regulation and cognitive functions.

Safety and Toxicology

Safety assessments have indicated that while the compound shows promising biological activity, further studies are required to establish its safety profile. Toxicological evaluations have highlighted potential irritant effects but no significant systemic toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid;dihydrobromide?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using a boronic acid derivative of 6-bromopyridine and an amino acid precursor. Reaction conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a polar solvent (e.g., DMF) under inert atmosphere . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency . Post-synthesis purification involves crystallization or chromatography to achieve >98% purity, as validated by HPLC .

Q. How should researchers characterize the purity and stereochemistry of this compound?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a certified reference standard .

- Stereochemistry : Employ chiral chromatography (e.g., Chiralpak IA column) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Confirm configurations via polarimetry or X-ray crystallography if single crystals are obtainable .

- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy (e.g., δ ~7.5–8.5 ppm for bromopyridine protons ) are critical.

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology :

- Solubility : Test solubility in DMSO (commonly >10 mM for biological assays) and aqueous buffers (pH 7.4). The dihydrobromide salt enhances aqueous solubility compared to the free base .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring. Store lyophilized powder at -20°C under argon to prevent degradation .

Advanced Research Questions

Q. How can conflicting NMR data arising from diastereomer formation be resolved?

- Methodology :

- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., 25–60°C in D₂O) to observe coalescence of proton signals, indicating interconverting diastereomers .

- Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) and analyze via LC-MS to distinguish stereoisomers .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted shifts for candidate stereoisomers .

Q. What strategies optimize reaction yields in bromopyridine-functionalized amino acid synthesis?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields (e.g., 85% vs. 60%) by using microwave irradiation at 100°C .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions during bromination. Deprotect with TFA post-synthesis .

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) to minimize dehalogenation byproducts .

Q. How can computational methods predict biological activity or binding modes of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., neurotransmitter receptors). Validate with MD simulations (AMBER or GROMACS) to assess binding stability .

- QSAR Modeling : Train models on structurally similar bromopyridine derivatives to predict IC₅₀ values for enzyme inhibition .

- ADMET Prediction : Employ SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.